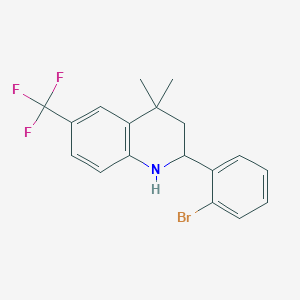
2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that includes a bromophenyl group, a trifluoromethyl group, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 2-(2-Fluorophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Uniqueness
The presence of the bromophenyl group in 2-(2-Bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline makes it unique compared to its chlorinated and fluorinated analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct reactivity and interaction profiles, making this compound particularly interesting for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
1384265-28-4 |
|---|---|
Molecular Formula |
C18H17BrF3N |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-quinoline |
InChI |
InChI=1S/C18H17BrF3N/c1-17(2)10-16(12-5-3-4-6-14(12)19)23-15-8-7-11(9-13(15)17)18(20,21)22/h3-9,16,23H,10H2,1-2H3 |
InChI Key |
FATIDLIRHQWMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC2=C1C=C(C=C2)C(F)(F)F)C3=CC=CC=C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B13086458.png)

![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)

![{2-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086493.png)
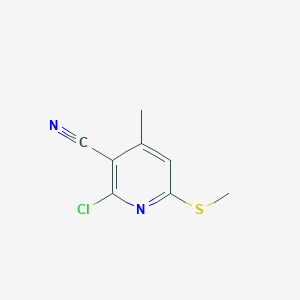
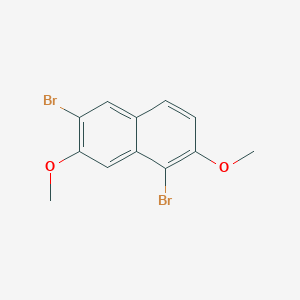

![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13086512.png)

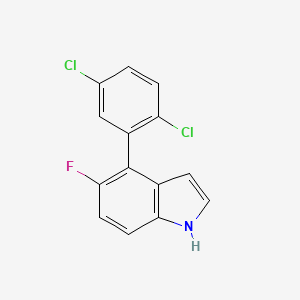
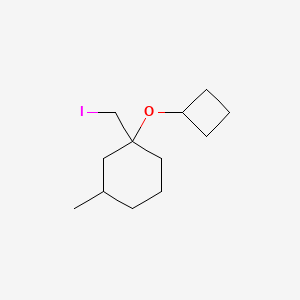
![2-[(But-3-yn-2-yl)amino]-6-methylpyrimidine-4-carboxylic acid](/img/structure/B13086558.png)
